molecular formula C17H14N2O3 B3014693 N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-30-7

N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B3014693
CAS No.: 941881-30-7
M. Wt: 294.31
InChI Key: CRJHBMYNOOJQEN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a furo[3,2-b]pyridine core, which is a fused heterocyclic system, and an acetylphenyl group attached to the nitrogen atom. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable electrophile.

    Introduction of the acetylphenyl group: This step involves the acylation of the nitrogen atom in the furo[3,2-b]pyridine core using 4-acetylphenyl chloride in the presence of a base such as triethylamine.

    Final coupling reaction: The final step involves coupling the intermediate with a carboxamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The acetylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or reduced amide products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Known for its antibacterial activities.

    4-arylthieno[2,3-b]pyridine-2-carboxamides: Studied for their antiplasmodial activities.

    N-phenylacetamide sulphonamides: Exhibited good analgesic activity.

Uniqueness

N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific structural features, which contribute to its diverse chemical reactivity and potential biological activities. Its furo[3,2-b]pyridine core and acetylphenyl group provide a distinct scaffold for further functionalization and exploration in various scientific applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-3-8-15-14(18-10)9-16(22-15)17(21)19-13-6-4-12(5-7-13)11(2)20/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJHBMYNOOJQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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